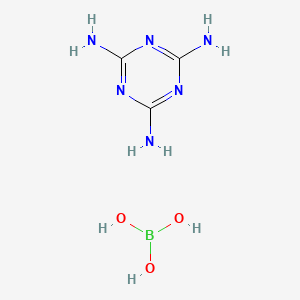

Melamine borate

Description

Properties

CAS No. |

53587-44-3 |

|---|---|

Molecular Formula |

C3H9BN6O3 |

Molecular Weight |

187.96 g/mol |

IUPAC Name |

boric acid;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C3H6N6.BH3O3/c4-1-7-2(5)9-3(6)8-1;2-1(3)4/h(H6,4,5,6,7,8,9);2-4H |

InChI Key |

IUTYMBRQELGIRS-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.C1(=NC(=NC(=N1)N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure of Melamine Borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of melamine (B1676169) borate (B1201080), a supramolecular complex formed between melamine and boric acid. The information presented herein is compiled from crystallographic studies and is intended to serve as a detailed resource for researchers in materials science, crystallography, and drug development.

Crystal Structure and Crystallographic Data

Melamine borate, specifically melamine diborate (C₃N₆H₆·2H₃BO₃), crystallizes in a monoclinic system with the space group P2₁/c.[1][2] The fundamental building blocks of the crystal are individual melamine molecules and boric acid molecules, which are held together by an extensive network of hydrogen bonds to form a stable three-dimensional supramolecular architecture.[3][4]

The crystallographic data for melamine diborate is summarized in the table below.

Table 1: Crystallographic Data for Melamine Diborate [5]

| Parameter | Value |

| Formula | C₃H₁₂B₂N₆O₆ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 3.596 |

| b (Å) | 20.111 |

| c (Å) | 14.1092 |

| α (°) | 90 |

| β (°) | 92.12 |

| γ (°) | 90 |

| Z | 4 |

Intramolecular Geometry

The integrity of the melamine and boric acid molecules is maintained within the co-crystal structure. The following tables detail the key intramolecular bond lengths and angles.

Table 2: Selected Intramolecular Bond Lengths in this compound

| Bond | Length (Å) |

| Melamine | |

| C-N (ring) | 1.324 - 1.358 |

| C-N (amino) | 1.324 - 1.358 |

| Boric Acid | |

| B-O | 1.375 - 1.375 |

Note: Specific bond lengths can vary slightly depending on the refinement of the crystal structure data.

Table 3: Selected Intramolecular Bond Angles in this compound

| Angle | Value (°) |

| Melamine | |

| N-C-N (ring) | 115.3 - 124.8 |

| Boric Acid | |

| O-B-O | 119.9 - 120.1 |

Note: Specific bond angles can vary slightly depending on the refinement of the crystal structure data.

Supramolecular Assembly and Hydrogen Bonding

The crystal structure of this compound is dominated by a complex network of hydrogen bonds. These interactions involve the amino groups of melamine acting as hydrogen bond donors to the oxygen atoms of boric acid, and the hydroxyl groups of boric acid acting as donors to the ring nitrogen atoms of melamine and the oxygen atoms of adjacent boric acid molecules.[3][4] This extensive hydrogen bonding network is responsible for the formation of layered structures, which then stack to create the three-dimensional crystal lattice.[4] One of the amino groups of melamine does not participate in hydrogen bonding.[3]

Table 4: Hydrogen Bond Geometry in Melamine Diborate [6]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | - | - | 2.81 - 3.09 | - |

| O-H···N | - | - | 2.81 - 3.09 | - |

| O-H···O | - | - | 2.81 - 3.09 | - |

Note: The hydrogen bond lengths are reported to be in the range of 0.181(2) nm to 0.209(2) nm (1.81 to 2.09 Å).[6] Detailed individual bond parameters require access to the full crystallographic information file.

Experimental Protocols

The characterization of this compound's crystal structure involves several key experimental techniques.

Synthesis of this compound Crystals

Single crystals of melamine diborate can be synthesized via a time-dependent solvothermal method.

Protocol:

-

A mixture of melamine and boric acid in a specific molar ratio is prepared in a water:ethylene glycol (1:1) solvent.

-

The mixture is continuously stirred for several hours at room temperature.

-

The reaction mixture is then transferred to a Teflon-lined hydrothermal setup and heated to 180 °C for a designated period (e.g., 12, 24, or 36 hours).

-

The reaction is quenched by allowing the setup to cool to room temperature.

-

The resulting precipitate is centrifuged, washed with deionized water and ethanol, and dried in a vacuum oven.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise atomic arrangement in a crystal.

Typical Experimental Parameters:

-

Instrument: Bruker KAPPA APEXII diffractometer or similar.

-

X-ray Source: MoKα radiation (λ = 0.71073 Å).

-

Temperature: Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Data Collection: A suitable single crystal is mounted on a goniometer head. A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the bulk crystalline phase of the material.

Typical Experimental Parameters:

-

Instrument: Siemens D-5000 diffractometer or similar.

-

X-ray Source: CuKα radiation (λ = 1.5418 Å).

-

Voltage and Current: Typically operated at 45 kV and 45 mA.

-

Scan Type: Continuous scan over a 2θ range (e.g., 10-80°).

-

Scan Step Size and Time: For high-resolution data, a small step size (e.g., 0.006°) and longer step time (e.g., 150 s) may be used.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.

Typical Experimental Parameters:

-

Instrument: PerkinElmer TG-7, Mettler-Toledo TGA/SDTA 840, or similar.

-

Sample Size: 5-10 mg.

-

Heating Rate: A linear heating rate, typically 10 °C/min.

-

Temperature Range: From room temperature to an upper limit sufficient to observe complete decomposition (e.g., 800 °C).

-

Atmosphere: Typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

Visualizations

The following diagrams illustrate key aspects of the this compound crystal structure analysis.

Caption: Experimental workflow for this compound analysis.

References

- 1. "Supramolecular Hydrogen-bonded Structure of a 1:2 Adduct of Melamine w" by Abhijit Roy, Amitava Choudhury et al. [scholarsmine.mst.edu]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Supramolecular Hydrogen-Bonded Structure of a 1:2 [research.amanote.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Melamine diborate | C3H12B2N6O6 | CID 129651188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

A Theoretical Exploration of Melamine Borate Decomposition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melamine (B1676169) borate (B1201080), a halogen-free flame retardant, functions through complex condensed and gas-phase decomposition mechanisms. This technical guide provides an in-depth analysis of the theoretical underpinnings of its thermal degradation. By integrating experimental observations with computational chemistry studies, we elucidate the key reaction pathways, from the initial dehydration of the boric acid component to the condensation of melamine and the ultimate formation of thermally stable boron nitride. This document summarizes quantitative data, details experimental and computational protocols, and provides visualizations of the decomposition cascade to serve as a comprehensive resource for researchers in materials science and flame retardancy.

Introduction

The efficacy of melamine borate as a flame retardant is intrinsically linked to its thermal decomposition behavior. Upon heating, it undergoes a series of chemical transformations that release non-flammable gases, promote char formation, and create a protective, insulating layer. Understanding this process at a molecular level is crucial for the design of more effective and environmentally benign flame-retardant systems. This guide synthesizes findings from experimental analyses and theoretical modeling to present a cohesive picture of this compound's decomposition.

The Overall Decomposition Scheme

Experimental evidence suggests a multi-stage decomposition process for this compound under pyrolytic (inert) and thermo-oxidative conditions.[1][2] The primary stages involve the decomposition of the individual components—boric acid and melamine—followed by high-temperature reactions between the intermediates.

The decomposition can be broadly categorized as follows:

-

Dehydration of Boric Acid: The boric acid component undergoes endothermic dehydration, releasing water vapor and forming boric oxide.[1][2] This process contributes to the cooling of the substrate and dilution of flammable gases in the gas phase.

-

Sublimation and Condensation of Melamine: Melamine can partially sublimate.[1][2] Concurrently, it undergoes a series of condensation reactions, eliminating ammonia (B1221849) and forming more thermally stable structures like melem (B72624) and melon.[1][2]

-

Formation of Boron Nitride: At elevated temperatures, the ammonia released from melamine condensation reacts with the previously formed boron oxide to yield a thermally stable, ceramic-like residue of boron nitride (BN) and boron-nitrogen-oxygen (BNO) structures.[1][2] This residue acts as a physical barrier, insulating the underlying material from heat and oxygen.

Theoretical Decomposition Pathways

Melamine Decomposition: A Computational Perspective

Reactive force field molecular dynamics (ReaxFF MD) simulations and Density Functional Theory (DFT) calculations have been employed to study the high-temperature degradation of melamine. These studies reveal several key initial decomposition pathways.[3][4][5][6]

At elevated temperatures (e.g., 2500 K), the primary decomposition routes for melamine include:

-

NH₂ Elimination: The cleavage of a C-N bond to release an amino radical (•NH₂), resulting in a C₃N₅H₄ radical.[3][4][6]

-

Ring Opening: Direct cleavage of the triazine ring to form smaller fragments like C₂N₄H₄ and CN₂H₂.[3][4][6]

-

Dehydrogenation: An NH₂-assisted process that abstracts a hydrogen atom to generate ammonia (NH₃).[3][4][6]

Following these initial steps, melamine undergoes condensation to form melem. This is a critical step in producing the thermally stable char. The process involves the dimerization of melamine, which can then rearrange into melem with the elimination of ammonia.[3]

Boric Acid Dehydration

The dehydration of orthoboric acid (H₃BO₃) to boron oxide (B₂O₃) is a well-studied process that occurs in stages. Initially, orthoboric acid converts to metaboric acid (HBO₂) with the loss of one water molecule.[1][2] Further heating leads to the formation of boron oxide.[1][2]

High-Temperature Formation of Boron Nitride

The final stage of decomposition involves the reaction between the products of melamine and boric acid degradation. The ammonia released from melamine's condensation reacts with boron oxide at high temperatures to produce boron nitride (BN) and boron-nitrogen-oxygen (BNO) structures.[1][2] This solid-state reaction is responsible for the formation of the highly stable, ceramic-like protective layer.

Quantitative Data

The following table summarizes key quantitative data related to the decomposition of this compound and its constituents, compiled from various studies.

| Parameter | Value | Component | Method | Reference |

| Activation Energy (Dehydration) | 65 kJ·mol⁻¹ (T < 130 °C) | Boric Acid | Isothermal Analysis | [7] |

| Activation Energy (Dehydration) | 28 kJ·mol⁻¹ (T > 130 °C) | Boric Acid | Isothermal Analysis | [7] |

| Activation Energy (Pyrolysis) | 107.55 kJ/mol | Poly(terephthaloyl-hexahydro-m-xylylenediamine) (Model Polyamide) | ReaxFF-MD | [8] |

Note: Direct theoretical quantitative data for this compound as a whole is limited. The data presented for the model polyamide provides an example of activation energies derived from ReaxFF-MD simulations of polymer pyrolysis.

Experimental and Computational Protocols

Experimental Methodologies

The decomposition of this compound has been investigated using a combination of analytical techniques to probe both the condensed and gas phases.[1][2]

-

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectrometry (TGA-FTIR): This technique is used to monitor the mass loss of a sample as a function of temperature while simultaneously identifying the evolved gaseous products. A typical protocol involves heating the this compound sample from ambient temperature to approximately 900°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for pyrolytic conditions or air for thermo-oxidative conditions).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GCMS): This method provides a more detailed separation and identification of the evolved decomposition products. The sample is rapidly heated to a specific pyrolysis temperature in an inert atmosphere. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹¹B solid-state NMR are employed to characterize the chemical structure of the solid residue at different stages of decomposition. This allows for the identification of condensed-phase intermediates such as melem, melon, and boron nitride structures.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the char residue, providing further evidence for the formation of B-N and B-N-O linkages.

Computational Methodologies

Theoretical insights into the decomposition mechanisms are primarily gained through molecular dynamics simulations.

-

Reactive Force Field (ReaxFF) Molecular Dynamics (MD) Simulations: ReaxFF is a powerful tool for simulating chemical reactions in large, complex systems.

-

Force Field: A C/H/N/O force field is used to describe the atomic interactions.[3]

-

Simulation Setup: A simulation box containing multiple melamine molecules is constructed. The system is typically equilibrated at a low temperature and then heated to high temperatures (e.g., 2000-4000 K) to simulate pyrolysis. The simulations are run under a canonical ensemble (NVT), which maintains a constant number of particles, volume, and temperature.

-

Analysis: The trajectory of the simulation is analyzed to identify bond-breaking and bond-forming events, reaction pathways, and the evolution of different molecular species over time. This allows for the elucidation of the initial decomposition steps and the formation of intermediates and final products.[3][4][6]

-

Conclusion

The thermal decomposition of this compound is a synergistic process involving the distinct yet interconnected degradation pathways of its constituent components. Theoretical studies, particularly ReaxFF molecular dynamics simulations, have been instrumental in elucidating the initial bond-scission events and condensation reactions of melamine at the atomic level. When combined with experimental data, these computational approaches provide a robust framework for understanding how this compound exerts its flame-retardant effect. Future theoretical work focusing on the interactions between the decomposing melamine and boric acid species will further refine our understanding and pave the way for the computational design of next-generation flame retardants.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thermal decomposition mechanism of melamine via ReaxFF molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Simulation of the Pyrolysis Process of Cyclohexane-Containing Semi-Aromatic Polyamide Based on ReaxFF-MD - PMC [pmc.ncbi.nlm.nih.gov]

Computational Modeling of Melamine Borate: A Technical Guide for Material Scientists

Introduction

Melamine (B1676169) borate (B1201080), a halogen-free flame retardant, has garnered significant interest for its efficacy in enhancing the fire safety of polymeric materials. Its mechanism, involving both gas-phase and condensed-phase actions, makes it a compelling subject for computational modeling. This technical guide provides an in-depth overview of the properties of melamine borate and outlines a framework for its computational modeling, aimed at researchers, scientists, and professionals in material and drug development. By leveraging computational techniques, a deeper understanding of its structure-property relationships can be achieved, accelerating the design of more effective and safer flame-retardant materials.

Properties of this compound

This compound's primary function is to impart flame retardancy to polymers. This is achieved through a complex series of thermal decomposition events that interfere with the combustion cycle of the material. The key properties of interest for computational modeling are its thermal stability, the mechanism of its flame retardancy, and its effect on the mechanical properties of polymer composites.

Thermal Decomposition and Flame Retardancy

The flame-retardant action of this compound is a result of its specific thermal decomposition pathway. Upon heating, it breaks down into components that act in both the gas and condensed phases to quench the fire.

-

Gas Phase Action : Melamine decomposes to release non-flammable gases such as ammonia (B1221849) (NH₃) and nitrogen (N₂).[1] These gases dilute the flammable volatile compounds produced by the decomposing polymer and reduce the oxygen concentration in the flame zone, effectively suffocating the fire.[1][2]

-

Condensed Phase Action : The boric acid component dehydrates to form a glassy boron oxide layer on the surface of the polymer.[3] This layer acts as a physical barrier, insulating the underlying material from heat and preventing the escape of flammable gases.[2] Furthermore, the residue can promote char formation, which further enhances the insulating effect.[4] At higher temperatures, ammonia can react with boron oxide to form boron nitride (BN) and boronitride-oxide (BNO) structures, which are highly thermally stable.[3]

Interaction with Polymer Matrices

This compound is often incorporated into various polymer systems, such as epoxy resins and polyamides, to enhance their fire resistance. The compatibility and interaction between this compound and the polymer matrix are crucial for the overall performance of the composite material.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the performance of this compound and related flame-retardant systems, as reported in the literature.

Table 1: Flame Retardancy Properties of Epoxy Composites

| Filler System | Peak Heat Release Rate (PHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) | Reference |

| 5 vol% this compound-Functionalized Boron Nitride Nanosheets (MB-BNNS) in Epoxy | 36.44 | 32.06 | [5] |

Table 2: Thermal Decomposition Characteristics of this compound

| Decomposition Onset Temperature (°C) | Key Decomposition Products | Reference |

| > 300 | Ammonia, Water, Boron Oxide, Melamine Condensates (Melem, Melon), Boron Nitride | [3] |

Table 3: Mechanical Properties of Polymer Composites

| Filler System | Property | Value | % Improvement vs. Neat Resin | Reference |

| 0.4 wt% BNNSs in Composite Resin | Bending Strength | 86.3 ± 3.1 MPa | 22.4 | [6] |

| 0.4 wt% BNNSs in Composite Resin | Compressive Strength | 394.9 ± 19.4 MPa | 29.1 | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the validation of computational models.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound and its polymer composites.

Procedure:

-

A small sample (typically 5-10 mg) is placed in a high-precision balance within a furnace.[4][7]

-

The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., 30 to 800 °C).[4][8]

-

An inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere is maintained at a constant flow rate (e.g., 200 ml/min).[4]

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve plots percentage weight loss against temperature, while the derivative thermogravimetric (DTG) curve shows the rate of mass loss.[4]

Cone Calorimetry

Objective: To measure the fire-reaction properties of materials, such as heat release rate (HRR), time to ignition, and smoke production.[9][10]

Procedure:

-

A square sample (typically 100mm x 100mm) is placed horizontally under a conical radiant heater.[11][12]

-

The sample is exposed to a specific heat flux (e.g., 25, 35, 50 kW/m²).[11]

-

An electrical spark igniter is used to ignite the gases produced by the heated sample.[11][12]

-

The combustion products are collected by an exhaust hood, and the oxygen concentration is measured.[10][12]

-

The heat release rate is calculated based on the principle of oxygen consumption, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed.[10]

UL-94 Vertical Burn Test

Objective: To assess the flammability and self-extinguishing characteristics of plastic materials.

Procedure:

-

A controlled flame is applied to the bottom of the specimen for 10 seconds and then removed.[13]

-

The duration of flaming combustion is recorded.

-

The flame is reapplied for another 10 seconds and then removed.

-

The afterflame and afterglow times are recorded.[15]

-

The presence of flaming drips that ignite a cotton ball placed below the specimen is noted.[13]

-

Materials are classified as V-0, V-1, or V-2 based on the burning times and dripping behavior, with V-0 being the most flame-retardant classification.[16]

Computational Modeling Workflow and Visualizations

Computational modeling can provide atomic-level insights into the properties and mechanisms of this compound. A typical workflow involves quantum chemical calculations to understand the intrinsic properties and molecular dynamics simulations to study the bulk behavior and interactions with polymers.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, reaction energetics, and vibrational properties of molecules.

Workflow:

-

Geometry Optimization: The molecular structures of melamine, boric acid, and the this compound complex are optimized to find their lowest energy conformations.

-

Bond Dissociation Energy (BDE) Analysis: BDE calculations can identify the weakest bonds in the this compound structure, predicting the initial steps of thermal decomposition.

-

Reaction Pathway Modeling: The energetics of the decomposition reactions, such as the dehydration of boric acid and the release of ammonia from melamine, can be calculated to elucidate the flame-retardant mechanism.

Caption: Workflow for DFT analysis of this compound.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of atoms and molecules, providing insights into the properties of materials at a larger scale.

Workflow:

-

System Setup: A simulation box containing this compound and a polymer matrix is constructed.

-

Force Field Parameterization: An appropriate force field is selected to describe the interactions between all atoms in the system.

-

Equilibration: The system is brought to the desired temperature and pressure.

-

Production Run: The simulation is run for a sufficient length of time to collect data on the properties of interest.

-

Analysis: The trajectory data is analyzed to calculate properties such as density, mechanical moduli, and diffusion coefficients, and to visualize the interactions between this compound and the polymer.

Caption: Workflow for MD simulation of this compound in a polymer matrix.

This compound Thermal Decomposition Pathway

The following diagram illustrates the key steps in the thermal decomposition of this compound, leading to its flame-retardant action.

Caption: Thermal decomposition pathway of this compound.

Conclusion

The computational modeling of this compound offers a powerful avenue for understanding and optimizing its performance as a flame retardant. By combining quantum chemical calculations to elucidate its intrinsic decomposition mechanism with molecular dynamics simulations to probe its interactions within a polymer matrix, a comprehensive, multi-scale understanding can be developed. The experimental data and protocols outlined in this guide provide the necessary framework for the validation of these computational models. Ultimately, a synergistic approach combining computational and experimental techniques will pave the way for the rational design of next-generation, high-performance, and environmentally benign flame-retardant materials.

References

- 1. Flame-retardant effect and mechanism of melamine phosphate on silicone thermoplastic elastomer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. teilar.gr [teilar.gr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cone calorimeter - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Cone Calorimetry Testing | Warringtonfire [warringtonfire.com]

- 13. mgchemicals.com [mgchemicals.com]

- 14. boedeker.com [boedeker.com]

- 15. amade-tech.com [amade-tech.com]

- 16. specialchem.com [specialchem.com]

melamine borate spectroscopic properties (FTIR, Raman)

An In-depth Technical Guide to the Spectroscopic Properties of Melamine (B1676169) Borate (B1201080) (FTIR & Raman)

This technical guide provides a comprehensive overview of the spectroscopic properties of melamine borate, focusing on Fourier Transform Infrared (FTIR) and Raman spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualizations of the analytical workflow.

Introduction

This compound, an adduct of melamine and boric acid, is a material of significant interest due to its flame-retardant properties and its role as a precursor in the synthesis of boron nitride.[1] Vibrational spectroscopy, encompassing FTIR and Raman techniques, offers powerful tools for the structural characterization of this compound, providing insights into the molecular interactions between the melamine and borate moieties. This guide will focus on melamine diborate (C₃N₆H₆·2H₃BO₃), a well-studied form of this compound.[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are crucial for reproducible results.

Synthesis of Melamine Diborate

A common method for preparing melamine diborate involves the reaction of melamine and boric acid in an aqueous solution.

Procedure:

-

Dissolve melamine and boric acid in distilled water. A typical molar ratio is 1:2 (melamine to boric acid) to synthesize melamine diborate.

-

Heat the solution to facilitate dissolution and reaction.

-

Evaporate the water to precipitate the this compound salt.

-

Collect the resulting white powder and dry it thoroughly in an oven, for instance at 80°C for 24 hours, to remove residual moisture.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups within this compound through their characteristic vibrational absorption bands.

Instrumentation: An FTIR spectrometer, such as a Shimadzu IRaffinity-1S, equipped with an Attenuated Total Reflectance (ATR) accessory with a ZnSe crystal, is suitable for analysis.[4]

Sample Preparation: For solid samples like this compound, the KBr pellet method is a standard technique. This involves grinding a small amount of the sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet.[5] Alternatively, the ATR technique allows for direct analysis of the solid powder with minimal sample preparation.[5]

Data Acquisition:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Scans: An appropriate number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.[7]

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the vibrations of the molecular backbone and non-polar functional groups.

Instrumentation: A Raman spectrometer, such as a DeltaNu Advantage 785, utilizing a laser excitation source (e.g., 785 nm), is commonly used.[4]

Sample Preparation: A small amount of the this compound powder is placed on a suitable substrate, such as a glass slide, for analysis.[8]

Data Acquisition:

-

Spectral Range: A typical range is 200 cm⁻¹ to 2000 cm⁻¹.[4]

-

Laser Power: The laser power should be carefully selected to maximize the Raman signal while avoiding thermal degradation of the sample.

-

Integration Time: The signal is collected for a specific duration to achieve an adequate signal-to-noise ratio.

Spectroscopic Data and Interpretation

The FTIR and Raman spectra of this compound are characterized by vibrational bands arising from the melamine and boric acid components, with shifts indicating their interaction through hydrogen bonding.

Data Presentation

The following tables summarize the key vibrational bands observed in the FTIR and Raman spectra of melamine diborate, along with their assignments based on the literature.[2][3]

Table 1: FTIR Spectral Data for Melamine Diborate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 2500 | Broad | Overlapping N-H and O-H stretching vibrations |

| ~1670 | Strong | NH₂ scissoring |

| ~1558 | Strong | Melamine ring distortion |

| ~1490 | Medium | C-N stretching in the melamine ring |

| ~1342 | Medium | C-N stretching in the aromatic ring |

| ~1180 | Medium | B-O stretching |

| ~813 | Strong | Triazine ring bending |

Table 2: Raman Spectral Data for Melamine Diborate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Weak | N-H stretching |

| ~1490 | Weak | C-N stretching in the melamine ring |

| ~1001 | Medium | C-H in-plane bending in the aromatic ring |

| ~983 | Strong | Ring breathing mode I of the triazine ring |

| ~678 | Very Strong | Ring breathing mode II of the triazine ring |

| ~587 | Medium | Ring deformation |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound and the logical relationship between the synthesis and characterization steps.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical relationship from precursors to structural interpretation via vibrational spectroscopy.

References

- 1. GB2309457A - this compound - Google Patents [patents.google.com]

- 2. Vibrational spectra of melamine diborate, C3N6H62H3BO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Fast and Cost-Effective Detection of Melamine by Surface Enhanced Raman Spectroscopy Using a Novel Hydrogen Bonding-Assisted Supramolecular Matrix and Gold-Coated Magnetic Nanoparticles [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. FT-IR fingerprinting as an Analytical tool for determination of Melamine leaching from Melamine tablewares and their Biological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of Melamine Borate: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of melamine (B1676169) borate (B1201080), a supramolecular complex with significant potential in materials science. Leveraging the power of Density Functional Theory (DFT), this document outlines the fundamental electronic properties, computational methodologies, and structural characteristics that govern the behavior of this material. The insights presented herein are crucial for researchers and scientists engaged in the development of novel materials and for professionals in drug development exploring new molecular frameworks.

Core Findings: Electronic and Structural Properties

Density Functional Theory calculations reveal that melamine borate is a wide-bandgap semiconductor. The electronic and structural parameters, derived from first-principles calculations, are summarized below. These values provide a foundational understanding of the material's stability and potential for electronic applications.

| Property | Value | Source |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Lattice Parameters | a = 3.596 Å, b = 20.111 Å, c = 14.109 Å, β = 92.12° | [1] |

| Calculated Band Gap | 4.1 eV | |

| Highest Occupied Molecular Orbital (HOMO) | Primarily localized on the melamine molecule, with significant contributions from the p-orbitals of nitrogen and carbon atoms. | |

| Lowest Unoccupied Molecular Orbital (LUMO) | Predominantly centered on the boric acid molecules, indicating a spatial separation of frontier orbitals. |

In-Depth Analysis of the Electronic Structure

The electronic structure of this compound is characterized by a significant charge localization, which is a key determinant of its properties. The valence band is primarily composed of states arising from the π-system of the melamine ring and the p-orbitals of the nitrogen atoms.[2] Conversely, the conduction band is largely formed by the antibonding states of the boric acid molecules. This separation of the frontier molecular orbitals—the HOMO on the melamine and the LUMO on the boric acid—is a hallmark of this hydrogen-bonded complex.

The calculated band gap of 4.1 eV suggests that this compound is an electrical insulator.[2] This wide band gap arises from the strong hydrogen bonding interactions between the melamine and boric acid units, which lead to a stable electronic configuration. The projected density of states (PDOS) analysis further elucidates the contributions of individual atoms and orbitals to the overall electronic structure. The nitrogen p-orbitals of the triazine ring in melamine contribute significantly to the states near the top of the valence band, while the boron and oxygen orbitals of boric acid are the main contributors to the bottom of the conduction band.

Methodologies and Protocols

Experimental Synthesis: Solvothermal Method

A common method for the synthesis of this compound is the time-dependent solvothermal synthesis.[3][4] In a typical procedure, melamine and boric acid are mixed in a specific molar ratio with a solvent mixture, such as water and ethylene (B1197577) glycol.[2] The mixture is then sealed in a Teflon-lined hydrothermal setup and heated to a specific temperature (e.g., 180°C) for a controlled duration (e.g., 12 hours).[2] After the reaction, the system is cooled, and the resulting precipitate is collected, washed with deionized water and ethanol, and dried.[2] The phase purity and crystal structure of the synthesized this compound are typically confirmed using powder X-ray diffraction (PXRD).

Computational Protocol: Density Functional Theory

The theoretical investigation of the electronic structure of this compound is performed using Density Functional Theory, as implemented in software packages like the Vienna Ab initio Simulation Package (VASP).[2] The following protocol is representative of the state-of-the-art approach for this system:

-

Crystal Structure Input : The calculations begin with the experimentally determined crystal structure of this compound, which has a monoclinic lattice with the P2₁/c space group.[1][2]

-

Exchange-Correlation Functional : The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is employed to describe the exchange-correlation interactions between electrons.[2]

-

Van der Waals Corrections : To accurately model the non-covalent interactions, such as hydrogen bonding, that are critical in this supramolecular complex, a dispersion correction like the DFT-D3 method of Grimme is included.[2]

-

Plane-Wave Basis Set and Cutoff Energy : The Kohn-Sham valence states are expanded in a plane-wave basis set with a high energy cutoff (e.g., 600 eV) to ensure convergence.[2]

-

Brillouin Zone Sampling : The Brillouin zone is sampled using a Monkhorst-Pack k-point mesh. A denser mesh (e.g., a k-spacing of 0.015 2π/Å) is used for calculating the Density of States (DOS) to ensure high resolution of the electronic structure features.[2]

-

Structural Optimization : The atomic positions and lattice parameters are fully relaxed until the forces on each atom are below a certain threshold (e.g., 0.01 eV/Å) to obtain the ground-state geometry.

-

Electronic Structure Analysis : Following structural optimization, the band structure, density of states, and projected density of states are calculated to analyze the electronic properties of the material.

Visualizing the Computational Workflow and Molecular Interactions

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

Caption: A flowchart of the DFT computational workflow for this compound.

Caption: Supramolecular structure of this compound showing hydrogen bonding.

References

- 1. The Crystal Structure of Melamine Diborate [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Time-dependent solvothermal synthesis of melamine cyanurate and melamine diborate: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Time-dependent solvothermal synthesis of melamine cyanurate and melamine diborate: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Vibrational Spectra of Melamine Diborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melamine (B1676169) diborate, a supramolecular complex formed between melamine and boric acid, has garnered significant interest due to its applications in materials science, particularly as a precursor for the synthesis of boron nitride. A thorough understanding of its molecular structure and vibrational properties is paramount for optimizing its use and exploring new applications. This technical guide provides a comprehensive overview of the molecular architecture and vibrational spectra of melamine diborate, supported by experimental data and theoretical calculations. Detailed experimental protocols for its synthesis and spectroscopic characterization are also presented.

Molecular Structure of Melamine Diborate

Melamine diborate (C₃N₆H₆·2H₃BO₃) is a crystalline solid formed through hydrogen bonding between one molecule of melamine and two molecules of boric acid. The crystal structure has been determined by single crystal X-ray analysis to be a monoclinic system with the space group P2₁/c.[1] The fundamental interactions governing the structure are the hydrogen bonds formed between the amino groups of the melamine molecule and the hydroxyl groups of the boric acid molecules.

The melamine molecule, a 1,3,5-triazine (B166579) ring with three amino substituents, and the two boric acid molecules are linked together in a non-covalent complex. This arrangement leads to the formation of spirally stacked quasi-sheets parallel to the a-axis of the crystal. The extensive network of hydrogen bonds contributes to the thermal stability of the complex.

To visualize the molecular arrangement, a diagram of the melamine diborate complex is provided below.

Crystallographic Data

The crystallographic data for melamine diborate provides a precise description of its solid-state structure.

| Crystal Parameter | Value[1] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 0.3596(1) nm |

| b | 2.0111(2) nm |

| c | 1.41092(9) nm |

| β | 92.12(2)° |

| Z | 4 |

Bond Lengths and Angles

Detailed bond lengths and angles provide insight into the molecular geometry. The following tables summarize key intramolecular distances and angles for the melamine and boric acid moieties within the complex, based on theoretical calculations.

Table 1: Selected Bond Lengths (Å)

| Bond | Calculated (DFT) |

| C-N (ring) | 1.33 - 1.35 |

| C-N (amino) | 1.36 - 1.37 |

| B-O | 1.37 - 1.38 |

| N-H | 1.01 - 1.02 |

| O-H | 0.97 |

Table 2: Selected Bond Angles (°) hatchery

| Angle | Calculated (DFT) |

| N-C-N (ring) | 124 - 126 |

| C-N-C (ring) | 113 - 115 |

| H-N-H | 117 - 118 |

| O-B-O | 119 - 121 |

Vibrational Spectra

The vibrational spectra of melamine diborate, obtained through Fourier-Transform Infrared (FTIR) and Raman spectroscopy, reveal characteristic bands corresponding to the vibrational modes of the melamine and boric acid components, as well as shifts indicative of the hydrogen bonding between them.

FTIR and Raman Spectral Data

The following table summarizes the key vibrational frequencies and their assignments for melamine diborate.

Table 3: Vibrational Frequencies (cm⁻¹) and Assignments for Melamine Diborate

| FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment[2][3] |

| ~3400 | ~3400 | N-H stretching (amino groups) |

| ~3200 | ~3200 | O-H stretching (boric acid) |

| ~1650 | ~1650 | NH₂ scissoring |

| ~1550 | ~1550 | C-N stretching (ring) |

| ~1490 | ~1490 | N-H in-plane bending |

| ~1440 | ~1440 | B-O stretching |

| ~1200 | ~1200 | B-O-H in-plane bending |

| ~810 | ~810 | Triazine ring breathing |

| ~680 | ~680 | Out-of-plane ring bending |

The N-H stretching region in the spectra of melamine diborate often shows multiple bands, which is attributed to the different types of hydrogen bonds involving the amino groups of the triazine ring.[2] Furthermore, the ring breathing modes of the melamine molecule exhibit a shift to higher wavenumbers compared to pure melamine, indicating a stiffening of the ring due to the hydrogen bonding interactions.[2][3]

Experimental Protocols

Synthesis of Melamine Diborate

A common method for the synthesis of melamine diborate involves the reaction of melamine and boric acid in an aqueous solution.[4]

Materials:

-

Melamine (C₃H₆N₆)

-

Boric acid (H₃BO₃)

-

Deionized water

Procedure:

-

Dissolve boric acid and melamine in a 2:1 molar ratio in deionized water with stirring.

-

Heat the mixture to approximately 90 °C until a clear solution is obtained.

-

Cool the solution slowly to room temperature to allow for the crystallization of melamine diborate.

-

Collect the resulting white precipitate by filtration.

-

Wash the precipitate with deionized water and ethanol.

-

Dry the product in a vacuum oven at 60 °C.

The logical workflow for the synthesis is depicted in the following diagram:

Spectroscopic Analysis

FTIR Spectroscopy:

FTIR spectra of solid melamine diborate are typically recorded using the KBr pellet technique.

-

Grind a small amount of the melamine diborate sample with anhydrous potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

Raman spectra of solid melamine diborate can be obtained using a Raman spectrometer equipped with a laser excitation source.

-

Place a small amount of the melamine diborate powder on a microscope slide or in a capillary tube.

-

Focus the laser beam onto the sample.

-

Record the Raman spectrum typically in the range of 4000-100 cm⁻¹. The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation. A common laser wavelength used for such analyses is 785 nm.[5]

Conclusion

This technical guide has provided a detailed overview of the molecular structure and vibrational spectra of melamine diborate. The combination of X-ray crystallography, FTIR, and Raman spectroscopy, complemented by theoretical calculations, offers a comprehensive understanding of this important supramolecular complex. The provided experimental protocols serve as a practical guide for the synthesis and characterization of melamine diborate in a laboratory setting. This fundamental knowledge is crucial for the continued development and application of melamine diborate in advanced materials.

References

An In-depth Technical Guide on Hydrogen Bonding in Melamine Borate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of hydrogen bonding in the structure and properties of melamine (B1676169) borate (B1201080) crystals. Melamine borate, a supramolecular adduct of melamine and boric acid, has garnered significant interest as a precursor for the synthesis of hexagonal boron nitride (h-BN) and as a flame retardant. The intricate network of hydrogen bonds is fundamental to its crystal packing, thermal stability, and decomposition pathway. This document summarizes key quantitative data, details experimental methodologies, and provides visualizations to facilitate a deeper understanding of this important material.

Crystal Structure and Hydrogen Bonding Network

The crystal structure of melamine diborate (C₃N₆H₆·2H₃BO₃) has been elucidated through single-crystal X-ray analysis. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1] The fundamental building blocks, one melamine molecule and two boric acid molecules, are held together by an extensive network of hydrogen bonds, forming spirally stacked quasi-sheets.[1]

The hydrogen bonding interactions are the dominant force in the crystal packing, influencing the overall architecture and properties of the material. These bonds primarily occur between the amine groups (N-H) of melamine, which act as hydrogen bond donors, and the oxygen atoms (O-H) of boric acid, which can act as both donors and acceptors. Spectroscopic analysis using Infrared (IR) and Raman techniques reveals three distinct sets of frequencies in the N-H stretching region, indicating the presence of different types of hydrogen bonds within the amino groups of the triazine ring.[2] Furthermore, these hydrogen bonding interactions have a noticeable effect on the breathing modes of the melamine ring.[2]

Quantitative Crystallographic Data

Table 1: Crystal Data for Melamine Diborate

| Parameter | Value | Reference |

| Formula | C₃H₁₂B₂N₆O₆ | [3] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 3.596 | [3] |

| b (Å) | 20.111 | [3] |

| c (Å) | 14.1092 | [3] |

| α (°) | 90 | [3] |

| β (°) | 92.12 | [3] |

| γ (°) | 90 | [3] |

| Z | 4 | [1] |

| Crystal Density (g/cm³) | 1.627 | [1] |

Experimental Protocols

Synthesis of Melamine Diborate Crystals

A reliable method for the synthesis of melamine diborate is through a time-dependent solvothermal process.[4][5]

Protocol:

-

In a typical synthesis, melamine and boric acid are mixed in a suitable solvent.

-

The mixture is then sealed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to 180 °C and maintained at this temperature for a specific duration (e.g., 12, 24, or 36 hours) to control the phase composition and crystal growth.[4][5]

-

After the reaction, the autoclave is allowed to cool down to room temperature naturally.

-

The resulting crystalline product is collected by filtration, washed with deionized water and ethanol (B145695) to remove any unreacted precursors, and finally dried in an oven.

Logical Workflow for Solvothermal Synthesis:

Caption: Workflow for the solvothermal synthesis of this compound crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

While a detailed experimental protocol for the single-crystal X-ray diffraction of melamine diborate is not fully available, a general procedure can be outlined based on standard crystallographic practices.

General Protocol:

-

Crystal Selection: A suitable single crystal of melamine diborate with well-defined faces and dimensions of approximately 0.1-0.3 mm is selected under a microscope.

-

Mounting: The crystal is mounted on a goniometer head using a cryoloop and a suitable cryoprotectant (e.g., paratone-N oil).

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data is collected at a controlled temperature, often at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal through a range of angles.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located in the difference Fourier map and refined isotropically or placed in calculated positions.

Spectroscopic Analysis: FTIR and Raman

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques to probe the vibrational modes of this compound and provide insights into the hydrogen bonding network.

General Protocol for FTIR Spectroscopy:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground with potassium bromide (KBr) powder in an agate mortar to form a homogeneous mixture. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

General Protocol for Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide.

-

Data Acquisition: The slide is placed under the microscope of a Raman spectrometer. A laser of a specific wavelength (e.g., 785 nm) is focused on the sample. The scattered light is collected and analyzed. The spectrum is typically recorded over a range of Raman shifts (e.g., 100-3500 cm⁻¹).

Thermal Decomposition of this compound

The thermal stability of this compound is intrinsically linked to its hydrogen bonding network. Upon heating, the compound undergoes a multi-step decomposition process, which is a key aspect of its application as a precursor for boron nitride.

The decomposition pathway can be summarized as follows:

-

Dehydration of Boric Acid: With increasing temperature, the orthoboric acid component undergoes dehydration, releasing water molecules and transforming into metaboric acid and subsequently to boron oxide (B₂O₃).

-

Decomposition of Melamine: Concurrently, melamine starts to decompose and sublime. A portion of the melamine undergoes condensation reactions to form melem (B72624) and melon.

-

Formation of Boron Nitride: At higher temperatures, the decomposition of melem and melon releases ammonia (B1221849) (NH₃). This ammonia then reacts with the previously formed boron oxide to yield boron nitride (BN) and boron nitride-oxide (BNO) structures.

Thermal Decomposition Pathway:

References

- 1. The Crystal Structure of Melamine Diborate [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Melamine diborate | C3H12B2N6O6 | CID 129651188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Time-dependent solvothermal synthesis of melamine cyanurate and melamine diborate: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Melamine Borate

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Melamine (B1676169) borate (B1201080), a halogen-free flame retardant, undergoes a multi-stage thermal decomposition process, rendering it effective in imparting fire resistance to various materials. This guide provides a detailed technical overview of its decomposition mechanism, supported by quantitative data, comprehensive experimental protocols, and visual diagrams of the key processes. The decomposition is characterized by the initial dehydration of the boric acid component, followed by the sublimation and condensation of melamine, and culminating in the formation of thermally stable boron nitride at elevated temperatures. This intricate process releases non-combustible gases that dilute the flammable volatiles and forms a protective char layer, both of which contribute to its flame-retardant properties.

Data Presentation: Thermal Decomposition Stages

The thermal degradation of melamine borate can be summarized in distinct stages, each associated with a specific temperature range and corresponding mass loss. The following table consolidates available quantitative data from thermogravimetric analysis (TGA) studies.

| Decomposition Stage | Temperature Range (°C) | Key Events | Gaseous Products Evolved |

| 1 | Ambient - 250 | Dehydration of orthoboric acid to metaboric acid and then boron oxide. | Water (H₂O) |

| 2 | 250 - 400 | Partial sublimation and condensation of melamine to melem (B72624) and melon. | Melamine, Ammonia (NH₃), and other nitrogenous species |

| 3 | 400 - 800 | Decomposition of melem and melon and reaction with boron oxide. | Ammonia (NH₃), Nitrogen (N₂), Water (H₂O), Carbon Monoxide (CO) |

| 4 | > 800 | Formation of a stable, refractory residue. | Minimal gaseous products |

Note: The exact temperatures and mass loss percentages can vary depending on the experimental conditions, such as heating rate and atmosphere (pyrolytic or thermo-oxidative).

Experimental Protocols

The elucidation of the thermal decomposition mechanism of this compound relies on a suite of advanced analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

This is a primary technique for determining the thermal stability and identifying the evolved gaseous products during decomposition.

-

Instrumentation: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

TGA Parameters:

-

Temperature Program: The sample is heated from ambient temperature to 1000°C at a constant heating rate (e.g., 10°C/min or 20°C/min).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen (for pyrolytic conditions) or a mixture of nitrogen and oxygen (for thermo-oxidative conditions), with a constant flow rate (e.g., 50-100 mL/min).

-

-

FTIR Parameters:

-

Transfer Line and Gas Cell Temperature: The transfer line and the FTIR gas cell are heated to a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250°C).

-

Spectral Acquisition: FTIR spectra of the evolved gases are collected continuously throughout the TGA run at a specific resolution (e.g., 4 cm⁻¹) and number of scans per spectrum.

-

-

Data Analysis: The TGA data provides a plot of mass loss versus temperature, from which the onset and peak decomposition temperatures and the percentage of mass loss for each stage are determined. The FTIR spectra are analyzed to identify the chemical composition of the evolved gases at different temperatures by comparing the observed absorption bands with reference spectral libraries.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This technique is employed to separate and identify the individual volatile and semi-volatile compounds produced during the pyrolysis of this compound.

-

Instrumentation: A pyrolysis unit directly connected to the injection port of a gas chromatograph, which is in turn coupled to a mass spectrometer.

-

Sample Preparation: A microgram-level sample of this compound is placed in a pyrolysis sample cup.

-

Pyrolysis Parameters:

-

Pyrolysis Temperature: The sample is rapidly heated to a specific temperature (e.g., 600°C or 800°C) to induce thermal decomposition.

-

Pyrolysis Time: The duration of the pyrolysis is typically very short (in the order of seconds).

-

-

GC Parameters:

-

Injector: The GC injector is maintained at a high temperature (e.g., 250-300°C) to ensure the volatilization of the pyrolysis products.

-

Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate.

-

Column: A capillary column suitable for separating a wide range of organic compounds is used (e.g., a 5% phenyl-methylpolysiloxane column).

-

Temperature Program: The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 300°C) to separate the pyrolysis products based on their boiling points.

-

-

MS Parameters:

-

Ionization Mode: Electron ionization (EI) at 70 eV is commonly used.

-

Mass Range: The mass spectrometer scans a wide mass-to-charge ratio range (e.g., m/z 35-550) to detect the fragments of the separated compounds.

-

-

Data Analysis: The separated compounds are identified by comparing their mass spectra with a mass spectral library (e.g., NIST).

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ¹³C and ¹¹B NMR, is used to characterize the chemical structure of the solid residues at different stages of decomposition.

-

Instrumentation: A high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

-

Sample Preparation: The solid residue of this compound, obtained by heating it to a specific temperature and then cooling, is packed into a zirconia rotor.

-

NMR Parameters (¹¹B MAS NMR):

-

Magnetic Field Strength: High magnetic fields (e.g., 9.4 T or higher) are used to improve spectral resolution.

-

Magic-Angle Spinning (MAS): The sample is spun at a high rotation speed (e.g., 10-14 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain narrower spectral lines.

-

Pulse Sequence: A simple one-pulse experiment is often sufficient.

-

Referencing: The ¹¹B chemical shifts are referenced to an external standard, such as boric acid.

-

-

NMR Parameters (¹³C CP/MAS NMR):

-

Pulse Sequence: Cross-polarization (CP) from ¹H to ¹³C is used to enhance the sensitivity of the ¹³C signal.

-

Contact Time: The duration of the cross-polarization is optimized to maximize signal intensity.

-

Referencing: The ¹³C chemical shifts are referenced to an external standard, such as adamantane (B196018) or glycine.

-

-

Data Analysis: The chemical shifts and line shapes of the NMR signals provide information about the local chemical environment of the boron and carbon atoms in the solid residue, allowing for the identification of species such as boron oxide, boron nitride, and melamine condensation products (melem and melon).

Mandatory Visualization

Thermal Decomposition Pathway of this compound

Melamine Borate: A Versatile Precursor for the Synthesis of High-Purity Boron Nitride

An In-depth Technical Guide for Researchers and Material Scientists

The synthesis of high-quality hexagonal boron nitride (h-BN) is critical for its application in advanced materials, including thermal management systems, dielectric substrates, and as a solid lubricant. Among various synthetic routes, the use of melamine (B1676169) borate (B1201080) as a single-source precursor offers a promising, scalable, and cost-effective method for producing h-BN with desirable properties. This technical guide provides a comprehensive overview of the synthesis of boron nitride from melamine borate, detailing experimental protocols, presenting key quantitative data, and illustrating the underlying chemical transformations and workflows.

Introduction to this compound as a Precursor

This compound is a supramolecular adduct formed through the hydrogen bonding between melamine (C₃N₆H₆) and boric acid (H₃BO₃).[1] This precursor route is advantageous due to the intimate mixing of boron and nitrogen sources at a molecular level, which facilitates a more uniform and complete reaction during thermal decomposition, leading to the formation of boron nitride. The typical adduct formed is melamine diborate (C₃N₆H₆·2H₃BO₃).[2][3] The pyrolysis of this precursor under an inert atmosphere yields hexagonal boron nitride, often with a high specific surface area and controlled morphology.[4]

Experimental Protocols

The synthesis of boron nitride from this compound generally involves two key stages: the preparation of the this compound precursor and its subsequent thermal conversion (pyrolysis) to boron nitride.

Synthesis of this compound Precursor

A common method for the synthesis of the this compound precursor is through the reaction of melamine and boric acid in an aqueous solution.[4]

Detailed Protocol:

-

Reactant Preparation: Dissolve boric acid and melamine in distilled water. The molar ratio of boric acid to melamine is a critical parameter that influences the properties of the final boron nitride product. Ratios of 2:1 are commonly employed.[5]

-

Reaction: Heat the aqueous mixture to approximately 90°C with continuous stirring until a clear and transparent solution is obtained. This process typically takes around 2 hours.[4]

-

Precipitation and Recovery: Allow the solution to cool down naturally to room temperature. A white, flocculent precipitate of this compound will form.

-

Washing and Drying: Filter the precipitate and wash it with distilled water to remove any unreacted precursors. Dry the collected precursor in an oven at a temperature of around 60-80°C.

Pyrolysis of this compound to Boron Nitride

The dried this compound precursor is then subjected to high-temperature pyrolysis to induce its transformation into boron nitride.

Detailed Protocol:

-

Furnace Setup: Place the dried this compound precursor in a crucible (e.g., alumina) and position it inside a tube furnace.

-

Inert Atmosphere: Purge the furnace with a continuous flow of an inert gas, such as nitrogen (N₂) or ammonia (B1221849) (NH₃), to prevent oxidation. A typical flow rate is 100 mL/min.[4]

-

Thermal Treatment: Heat the precursor to the target pyrolysis temperature, which typically ranges from 900°C to 1500°C.[4][6][7] A controlled heating rate, for instance, 5°C/min, is often used.[4]

-

Isothermal Holding: Maintain the furnace at the peak temperature for a specific duration, usually between 1 to 4 hours, to ensure complete conversion.[4][6][7]

-

Cooling: After the isothermal step, allow the furnace to cool down to room temperature under the inert gas flow.

-

Post-Treatment (Optional): In some cases, a subsequent calcination step in air at a lower temperature (e.g., 500°C) can be performed to remove any residual carbon impurities.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various studies on the synthesis of boron nitride using this compound as a precursor.

| Precursor Synthesis Parameters | |

| Parameter | Value/Range |

| Boric Acid to Melamine Molar Ratio | 1:1, 3:2, 2:1, 3:1[4][5] |

| Reaction Temperature (°C) | 90[4] |

| Reaction Time (hours) | 2[4] |

| Drying Temperature (°C) | 60[4] |

| Pyrolysis and Product Characteristics | |

| Parameter | Value/Range |

| Pyrolysis Temperature (°C) | 900 - 1500[4][6][7] |

| Atmosphere | Nitrogen (N₂)[4] |

| Heating Rate (°C/min) | 5[4] |

| Dwell Time (hours) | 1 - 4[4][6][7] |

| Specific Surface Area (m²/g) | 65.25 - 319.07[4] |

| Resulting BN Phase | Hexagonal (h-BN)[4] |

Visualizing the Process and Chemistry

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the synthesis of boron nitride from this compound.

Caption: Experimental workflow for boron nitride synthesis.

Chemical Transformation Pathway

The conversion of this compound to boron nitride involves a series of decomposition and condensation reactions. The diagram below outlines the proposed chemical transformations.

Caption: Chemical pathway from this compound to boron nitride.

Conclusion

The use of this compound as a precursor presents a robust and versatile method for the synthesis of hexagonal boron nitride. By carefully controlling the synthesis parameters, such as the molar ratio of reactants, pyrolysis temperature, and atmosphere, it is possible to tailor the properties of the resulting boron nitride, including its crystallinity, morphology, and specific surface area. This guide provides the fundamental knowledge and detailed protocols necessary for researchers to successfully synthesize and further investigate this promising material for a wide range of applications. The decomposition of this compound proceeds through the dehydration of boric acid to boron oxide and the condensation of melamine to nitrogen-rich intermediates, which then react at high temperatures to form boron nitride.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DE19701771A1 - this compound particles, processes for their production and their use and processes for producing hexagonal boron nitride powder - Google Patents [patents.google.com]

- 4. espublisher.com [espublisher.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. US6319602B1 - Boron nitride and process for preparing the same - Google Patents [patents.google.com]

- 7. Boron Nitride Microspheres via Pyrolysis of Polymerized Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.red [2024.sci-hub.red]

An In-depth Technical Guide on the Core Properties of Melamine Borate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of melamine (B1676169) borate (B1201080) nanoparticles in drug delivery is an emerging field with limited direct research. This guide synthesizes available data on melamine borate, primarily from its use as a flame retardant, and supplements it with information from related boron and nitrogen-containing nanomaterials to project its potential fundamental properties for biomedical applications. All data and protocols should be considered as a starting point for further investigation.

Introduction

This compound, a salt formed from the reaction of melamine and boric acid, is a nitrogen-boron-containing compound traditionally recognized for its efficacy as a halogen-free flame retardant.[1] The crystal structure of this compound involves hydrogen bonding between two molecules of boric acid and one molecule of melamine.[2] Recently, the unique properties of nanoparticles have opened up new avenues for materials in various fields, including biomedicine. While research into this compound nanoparticles for drug delivery is nascent, their constituent components and the broader class of boron- and nitrogen-based nanomaterials have shown promise in biomedical applications.[3][4] This technical guide aims to provide a comprehensive overview of the fundamental properties of this compound nanoparticles, drawing on existing data and proposing potential characteristics relevant to drug development professionals.

Synthesis of this compound Nanoparticles

Several methods have been reported for the synthesis of this compound, which can be adapted to produce nanoparticles.

Hydrothermal Synthesis

A facile one-step hydrothermal method has been used to synthesize fluorescent boron nitride quantum dots using boric acid and melamine as precursors, which suggests a similar approach could be tailored for this compound nanoparticles.[5][6]

Solid-State Reaction

A common method for producing this compound involves the solid-state reaction of melamine and boric acid at elevated temperatures.[4]

In-Situ Reaction Method

Nano-compositions of melamine phosphate (B84403) borate have been synthesized using an in-situ reaction method, indicating a potential route for this compound nanoparticle synthesis.[7]

Experimental Protocols

Synthesis of this compound Nanoparticles (Paddle Mixer Method)

This protocol is adapted from a patented method for producing this compound.[4]

-

Mixing: Melamine and boric acid are mixed in a paddle mixer at a temperature of 20 to 100°C for 20-30 minutes.

-

Addition of Ammonium Borate: Ammonium borate is added to the mixture.

-

Heating: The mixture is heated to a temperature of 200-300°C and maintained for 30-90 minutes. The molar ratio of melamine/boric acid/ammonium tetraborate (B1243019) is 1:0.25-1.6:0.25-1.

-

Cooling and Grinding: The resulting product is cooled and then ground using a mill to obtain this compound nanoparticles.

Caption: Workflow for the synthesis of this compound nanoparticles.

Characterization Protocols

-

Sample Preparation: Disperse the this compound nanoparticles in a suitable solvent (e.g., ethanol) using ultrasonication. Place a drop of the dispersion onto a carbon-coated copper grid and allow it to dry.

-

Imaging: Operate the TEM at a suitable accelerating voltage. Acquire images at various magnifications to observe the morphology, size, and aggregation state of the nanoparticles.

-

Size Distribution Analysis: Measure the diameters of a statistically significant number of nanoparticles from the TEM images using image analysis software to determine the size distribution.[8]

-

Sample Preparation: Place the powdered this compound nanoparticle sample on a sample holder.

-

Data Acquisition: Mount the sample in the diffractometer. Perform a scan over a relevant 2θ range (e.g., 10-80°) using Cu Kα radiation.

-

Analysis: Analyze the resulting diffraction pattern to identify the crystalline phases and estimate the crystallite size using the Scherrer equation.[9]

-

Sample Preparation: Place a small, known mass of the this compound nanoparticle sample into a TGA crucible.

-

Analysis: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Interpretation: Record the mass loss as a function of temperature to determine the thermal stability and decomposition profile of the nanoparticles.[10][11][12]

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound nanoparticles are summarized below. Data from related materials are included for comparison where direct data is unavailable.

| Property | This compound Nanoparticles (or related materials) | Reference |

| Particle Size | 400 nm (by spray method) | [13] |

| < 150 nm (as c-BN from melamine and boron oxide) | [14] | |

| Zeta Potential | Stable dispersions generally have zeta potentials > +30 mV or < -30 mV | [15] |

| Thermal Stability | Decomposition temperature > 300°C | [4] |

| Residual mass at 500°C: ≥ 40% | [4] | |

| Melamine decomposition range: 290-410°C | [16] |

Flame Retardant Properties

This compound is a well-established flame retardant.[17] Its efficacy is often evaluated by the Limiting Oxygen Index (LOI) and cone calorimetry tests, which measure the peak heat release rate (pHRR).

| Material System | Additive Concentration | LOI (%) | pHRR Reduction (%) | Reference |

| Epoxy/MB-BNNS | 5 vol% | - | 36.44 | [18] |

| PU/MTB-MF | 5 PHR | 27 | 80 | [17] |

Potential for Drug Delivery and Biomedical Applications

While direct studies on this compound nanoparticles for drug delivery are scarce, the properties of boron- and nitrogen-containing nanoparticles suggest potential applications. Boron-based materials are being explored for stimuli-responsive drug delivery.[3][19] Boron nitride nanoparticles have been investigated as carriers for anti-cancer drugs and for Alzheimer's disease treatment.[13][20]

A hypothetical workflow for the application of this compound nanoparticles in targeted drug delivery is presented below.

Caption: A potential workflow for targeted drug delivery using this compound nanoparticles.

Cellular Uptake Mechanisms

The cellular uptake of nanoparticles is a critical factor in drug delivery. The primary mechanism is endocytosis, which can be categorized into several pathways.[21] The physicochemical properties of nanoparticles, such as size, shape, and surface charge, influence the predominant uptake mechanism.[22]

Caption: Major endocytic pathways for nanoparticle cellular uptake.

Toxicity and Biocompatibility

The toxicity of nanoparticles is a significant consideration for biomedical applications.[23][24] While boron compounds are generally considered to have low toxicity, the unique properties of nanomaterials necessitate thorough toxicological evaluation.[17] In vitro and in vivo studies are essential to determine the biocompatibility and potential adverse effects of this compound nanoparticles.[25][26]

Conclusion

This compound nanoparticles present an interesting, yet underexplored, class of materials. While their properties as flame retardants are well-documented, their potential in the biomedical field, particularly in drug delivery, remains largely hypothetical. This guide has provided a foundational overview of their synthesis, physicochemical properties, and potential applications by drawing parallels with related nanomaterials. Significant further research is required to fully elucidate the fundamental properties of this compound nanoparticles and to establish their safety and efficacy for drug development professionals.

References

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. DE19701771A1 - this compound particles, processes for their production and their use and processes for producing hexagonal boron nitride powder - Google Patents [patents.google.com]

- 3. Stimuli-Responsive Boron-Based Materials in Drug Delivery | MDPI [mdpi.com]

- 4. RU2762751C1 - Method for producing this compound - Google Patents [patents.google.com]